Eugenyl Acetate

描述

Acetyleugenol has been reported in Perilla frutescens, Alpinia chinensis, and other organisms with data available.

from cloves; inhibits arachidonate-, adrenaline-, & collagen-induced platelet aggregation

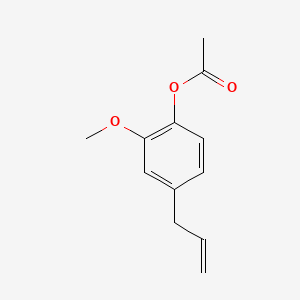

Structure

3D Structure

属性

IUPAC Name |

(2-methoxy-4-prop-2-enylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-4-5-10-6-7-11(15-9(2)13)12(8-10)14-3/h4,6-8H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCCDQYPEOIRVGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)CC=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052624 | |

| Record name | (2-Methoxy-4-prop-2-enylphenyl) acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aceteugenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

93-28-7 | |

| Record name | Eugenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyleugenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eugenol acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1242 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Methoxy-4-prop-2-enylphenyl) acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EUGENOL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9OSB376X8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Aceteugenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

30 - 31 °C | |

| Record name | Aceteugenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Eugenyl Acetate: Chemical and Physical Properties

Introduction

This compound, also known as acetyl eugenol, is a phenylpropanoid and a naturally occurring ester of eugenol. It is a significant constituent of clove oil, contributing to its characteristic aroma and biological activities.[1] While traditionally utilized in the flavor and fragrance industries for its mild, sweet, and clove-like scent, recent scientific interest has shifted towards its pharmacological properties.[2][3] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its known biological activities and associated signaling pathways. All quantitative data is presented in structured tables for ease of reference and comparison.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature, melting into a colorless to pale yellow liquid with a characteristic warm, spicy, and slightly fruity aroma reminiscent of cloves.[1][2][4] It is stable under normal conditions but is incompatible with strong oxidizing agents.[1][4]

Identifiers and Chemical Structure

| Identifier | Value | Reference |

| IUPAC Name | (2-methoxy-4-prop-2-enylphenyl) acetate | [5] |

| Synonyms | Acetyleugenol, Eugenol acetate, 4-Allyl-2-methoxyphenyl acetate | [5][6] |

| CAS Number | 93-28-7 | [7] |

| Molecular Formula | C₁₂H₁₄O₃ | [7] |

| Molecular Weight | 206.24 g/mol | [5][7] |

| SMILES | CC(=O)OC1=C(C=C(C=C1)CC=C)OC | [5] |

| InChIKey | SCCDQYPEOIRVGX-UHFFFAOYSA-N | [5] |

Physical Properties

| Property | Value | Reference |

| Appearance | Molten white crystalline solid or colorless to light yellow liquid | [4][7] |

| Odor | Soft, sweet, clove-like, floral, and spicy | [1][4] |

| Melting Point | 29 - 31 °C | [4][5] |

| Boiling Point | 281 - 286 °C | [1][4] |

| Density | 1.079 g/mL at 25 °C | [4][7] |

| Refractive Index | n20/D 1.514 - 1.522 | [4][5][7] |

| Flash Point | > 93.3 °C (Closed Cup) | [8] |

| Vapor Pressure | < 0.1 mm Hg at 20 °C | [8] |

Solubility

| Solvent | Solubility | Reference |

| Water | Insoluble (407 mg/L at 20 °C) | [1][2] |

| Ethanol | Soluble | [4][5] |

| Ether | Soluble | [4][5] |

| Fixed Oils | Soluble | [5] |

| Organic Solvents | Soluble | [2][9] |

Spectroscopic Data

| Technique | Key Features | Reference |

| ¹H NMR | Data available in public databases. | [5] |

| ¹³C NMR | Data available in public databases. | [10] |

| IR Spectroscopy | Characteristic ester carbonyl stretch. Raw spectra data available. | [5][11] |

| Mass Spectrometry | Molecular ion peak consistent with its molecular weight. | [5][6] |

Experimental Protocols

This section details methodologies for the synthesis and analysis of this compound, compiled from referenced literature.

Synthesis of this compound via Heterogeneous Catalysis

This protocol describes a solvent-free synthesis method, which is environmentally friendly and efficient.

Objective: To synthesize this compound from eugenol and acetic anhydride using a reusable solid acid catalyst.

Materials:

-

Eugenol (99% purity)

-

Acetic Anhydride

-

Heterogeneous catalyst (e.g., Molecular Sieve 4Å, Amberlite XAD-16, or Lewatit® GF 101 resin)[12]

-

Hexane (for washing)

-

Screw-capped reaction flasks

-

Thermostatic bath

-

Filtration apparatus

Methodology:

-

Reactant Preparation: In a screw-capped flask, mix eugenol and acetic anhydride at a specified molar ratio (e.g., 1:1 to 1:5).[12]

-

Catalyst Addition: Add the heterogeneous catalyst to the mixture. The amount of catalyst is typically a weight percentage of the total reactants (e.g., 1-10 wt%).[12]

-

Reaction: Place the flask in a thermostatic bath set to the desired temperature (e.g., 60-70 °C) and agitate if required.[12] The reaction is monitored for a specific duration, which can range from 10 minutes to several hours.[12]

-

Catalyst Removal: After the reaction is complete, cool the mixture and separate the catalyst by filtration.

-

Catalyst Regeneration (Optional): The recovered catalyst can be washed with a solvent like hexane and dried in an oven (e.g., at 100 °C for 4 hours) for reuse in subsequent batches.[12]

-

Product Analysis: The resulting product mixture is then analyzed to determine the conversion of eugenol to this compound.

Caption: Workflow for the heterogeneous catalytic synthesis of this compound.

Quantification of this compound by Gas Chromatography (GC)

This protocol is used to determine the purity of the synthesized product and to quantify the conversion rate.

Objective: To quantify the concentration of this compound in a sample.

Instrumentation:

-

Gas Chromatograph (e.g., Shimadzu GC-2010) with a Flame Ionization Detector (FID).[12]

-

Capillary Column (e.g., INOWAX, 30 m × 250 μm × 0.25 μm).[12]

GC Conditions:

-

Injector Temperature: 250 °C[12]

-

Detector Temperature: 275 °C[12]

-

Injection Mode: Split[12]

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 8 minutes.

-

Ramp 1: Increase to 180 °C at a rate of 10 °C/min.

-

Ramp 2: Increase to 220 °C at a rate of 10 °C/min.

-

Final hold: 220 °C for 5 minutes.[12]

-

Methodology:

-

Standard Preparation: Prepare standard solutions of this compound (99% purity) of known concentrations in a suitable solvent (e.g., methanol).

-

Sample Preparation: Dilute the reaction mixture sample in the same solvent.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared standard and sample solutions into the GC.

-

Data Analysis: Identify the peak corresponding to this compound based on the retention time from the standard injection. The concentration in the sample is determined by comparing the peak area with the calibration curve generated from the standards.

Caption: General workflow for the quantification of this compound using GC-FID.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer effects.[4] While much of the detailed mechanistic research has focused on its precursor, eugenol, studies indicate that this compound shares and possesses unique properties.

Antioxidant Activity

This compound has demonstrated significant antioxidant potential.[2][12] The antioxidant activity may be attributed to its ability to act as a free-radical scavenger.[1] Studies comparing its efficacy to eugenol have shown that this compound can be more effective in reducing the oxidation of lipids at high temperatures.[1]

Antimicrobial Activity

This compound is effective against various bacteria, although its minimum inhibitory concentration (MIC) may be higher than that of eugenol in some cases.[2][12] It has shown activity against both Gram-positive and Gram-negative bacteria.[2][12] The mechanism is believed to involve the disruption of the bacterial cell membrane.[9]

Anti-inflammatory and Anticancer Signaling

This compound has been identified as an anti-inflammatory and anticancer agent.[4] Its mechanism of action involves the modulation of key signaling pathways that regulate inflammation, cell proliferation, and apoptosis. Specifically, this compound has been shown to inhibit the activity of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor in the inflammatory response.[4] By inhibiting NF-κB, this compound can downregulate the expression of pro-inflammatory cytokines.

In the context of cancer, this compound enhances the expression of tumor suppressor proteins p53 and p21.[4] The upregulation of p53 can trigger cell cycle arrest or apoptosis in cancer cells, while p21 (also known as WAF1) acts as a cyclin-dependent kinase inhibitor, further contributing to cell cycle arrest.[4]

Caption: Known anti-inflammatory and anticancer signaling effects of this compound.

Safety and Toxicology

This compound is considered moderately toxic by ingestion.[1] The acute oral LD50 in rats has been reported as 1.67 g/kg.[1][4] It is classified as a skin irritant.[1] Standard safety precautions, including the use of protective clothing, gloves, and eye protection, should be followed when handling the compound. It is a combustible liquid and should be stored away from strong oxidizing agents in a cool, well-ventilated area.[4]

Conclusion

This compound is a versatile molecule with well-characterized chemical and physical properties. Its utility extends beyond the flavor and fragrance industries into areas of significant interest for biomedical and pharmaceutical research. The availability of efficient, environmentally friendly synthesis protocols and robust analytical methods facilitates its further investigation. The emerging evidence of its ability to modulate key signaling pathways in inflammation and cancer, such as NF-κB and p53, positions this compound as a promising candidate for further drug development studies. This guide serves as a foundational resource for professionals engaged in the scientific exploration of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Antimicrobial and antioxidant activities of clove essential oil and this compound produced by enzymatic esterification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. biomedres.us [biomedres.us]

- 6. selleckchem.com [selleckchem.com]

- 7. Biological Properties and Prospects for the Application of Eugenol—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Anti-Inflammatory and Antioxidant Activities of Eugenol: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Novel derivatives of eugenol as potent anti-inflammatory agents via PPARγ agonism: rational design, synthesis, analysis, PPARγ protein binding assay and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Botanical Treasury of Eugenyl Acetate: A Technical Guide to its Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eugenyl acetate, a phenylpropanoid ester, is a naturally occurring bioactive compound with significant interest in the pharmaceutical, flavor, and fragrance industries. Its aromatic profile, coupled with potential therapeutic properties, has driven research into its natural origins. This technical guide provides an in-depth exploration of the primary plant sources of this compound, presenting quantitative data, detailed experimental protocols for its extraction and analysis, and a comprehensive overview of its biosynthetic pathway.

Natural Plant Sources of this compound

This compound is found in the essential oils of a variety of aromatic plants. The concentration of this compound can vary significantly based on the plant species, the specific part of the plant utilized, geographical location, and harvesting season. The most prominent and commercially relevant source of this compound is the clove tree, Syzygium aromaticum.

Quantitative Analysis of this compound in Plant Essential Oils

The following table summarizes the quantitative data for this compound content in the essential oils of several key plant species, as determined by gas chromatography-mass spectrometry (GC-MS) analysis.

| Plant Species | Family | Plant Part | This compound Content (%) | Reference(s) |

| Syzygium aromaticum (Clove) | Myrtaceae | Flower Buds | 5.01 - 22.0 | [1][2][3][4][5][6] |

| Leaves | 2.02 - 3.05 | [3] | ||

| Cinnamomum zeylanicum (Ceylon Cinnamon) | Lauraceae | Leaves | 0 - 3.78 | [7][8][9] |

| Laurus nobilis (Bay Laurel) | Lauraceae | Leaves | Not consistently detected; α-terpinyl acetate is a major component (up to 15.82%) | [10][11][12][13][14] |

| Pimenta racemosa (Bay Rum Tree) | Myrtaceae | Leaves | Not consistently detected as a major component; Eugenol is predominant (up to 70.87%) | [15][16][17][18][19] |

Experimental Protocols

Extraction of Essential Oils: Hydrodistillation

Hydrodistillation is a standard method for extracting essential oils from plant materials. The following protocol is a general guideline and can be optimized for specific plant matrices.[20][21][22]

Materials and Equipment:

-

Fresh or dried plant material (e.g., clove buds, cinnamon leaves)

-

Clevenger-type apparatus

-

Heating mantle

-

Round-bottom flask

-

Condenser

-

Collecting vessel

-

Anhydrous sodium sulfate

-

Glass vials for storage

Procedure:

-

Preparation of Plant Material: Grind the dried plant material to a coarse powder to increase the surface area for efficient oil extraction. For fresh material, chopping or crushing is recommended.

-

Apparatus Setup: Place a known quantity of the prepared plant material into a round-bottom flask. Add distilled water to the flask, ensuring the plant material is fully submerged. A common ratio is 1:10 (w/v) of plant material to water.

-

Distillation: Connect the flask to the Clevenger apparatus and condenser. Begin heating the flask using the heating mantle. The water will boil, and the resulting steam will pass through the plant material, volatilizing the essential oils.

-

Condensation and Collection: The steam and essential oil vapor mixture will travel to the condenser, where it will cool and return to a liquid state. The condensate flows into the collection tube of the Clevenger apparatus. As essential oils are generally less dense than water, they will form a layer on top of the hydrosol (distilled water).

-

Oil Separation: Once the distillation is complete (typically after 3-4 hours, or when no more oil is being collected), allow the apparatus to cool. Carefully collect the essential oil layer from the collection tube.

-

Drying and Storage: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water. Store the dried essential oil in a sealed, dark glass vial at 4°C to prevent degradation.

Extraction of this compound: Solvent Extraction

Solvent extraction is an alternative method that can be used to extract this compound and other phenylpropanoids from plant material.[23][24][25]

Materials and Equipment:

-

Powdered plant material

-

Soxhlet apparatus or glassware for maceration

-

Organic solvent (e.g., ethanol, hexane, dichloromethane)

-

Rotary evaporator

-

Filter paper

-

Glass vials for storage

Procedure:

-

Maceration or Soxhlet Extraction:

-

Maceration: Soak a known amount of the powdered plant material in a suitable organic solvent in a sealed container for a specified period (e.g., 24-72 hours) with occasional agitation.

-

Soxhlet Extraction: Place the powdered plant material in a thimble within a Soxhlet extractor. The solvent is heated, vaporizes, condenses, and drips onto the plant material, extracting the desired compounds. This process is repeated in cycles.

-

-

Filtration: After the extraction period, filter the mixture to separate the plant debris from the solvent extract.

-

Solvent Evaporation: Concentrate the extract by removing the solvent using a rotary evaporator under reduced pressure. This leaves behind the crude essential oil or oleoresin.

-

Storage: Store the crude extract in a sealed, dark glass vial at 4°C.

Quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification and quantification of volatile compounds like this compound in essential oils.[5][26]

Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 6890 series or similar.

-

Mass Spectrometer: Agilent 5973 series or similar.

-

Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase at 3°C/minute to 240°C.

-

Final hold: Hold at 240°C for 5 minutes.

-

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-550.

Procedure:

-

Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., hexane or ethanol) to an appropriate concentration (e.g., 1:100 v/v).

-

Injection: Inject 1 µL of the diluted sample into the GC-MS system in split mode (e.g., split ratio 50:1).

-

Data Acquisition: Acquire the data over the specified mass range.

-

Compound Identification: Identify this compound by comparing its mass spectrum and retention time with that of a certified reference standard and by matching with mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: Determine the relative percentage of this compound by integrating the peak area of the corresponding chromatogram and dividing it by the total peak area of all identified compounds. For absolute quantification, a calibration curve using a certified reference standard of this compound is required.

Biosynthesis of this compound

The biosynthesis of this compound is rooted in the shikimate pathway, which gives rise to the aromatic amino acid L-phenylalanine. This amino acid then enters the phenylpropanoid pathway, a series of enzymatic reactions that produce a wide array of secondary metabolites, including eugenol, the direct precursor to this compound.[1][2]

The final step in the formation of this compound is the esterification of eugenol with an acetyl group from acetyl-CoA, a reaction catalyzed by an alcohol acyltransferase (AAT) enzyme.[24]

Signaling Pathway Diagram

Caption: Biosynthesis of this compound from the Shikimate Pathway.

Experimental Workflow Diagram

Caption: General workflow for extraction and analysis of this compound.

Conclusion

This technical guide provides a comprehensive overview of the natural sources of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying biosynthetic pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and utilization of this important natural compound. The provided methodologies offer a solid foundation for the extraction, identification, and quantification of this compound from various plant matrices, facilitating further research into its biological activities and potential applications.

References

- 1. THE SHIKIMATE PATHWAY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gacbe.ac.in [gacbe.ac.in]

- 3. scispace.com [scispace.com]

- 4. GC-MS analysis of the essential oils, and the isolation of phenylpropanoid derivatives from the aerial parts of Pimpinella aurea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. osti.gov [osti.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Extraction of Essential Oil from Cinnamon (Cinnamomum Zeylanicum) – Oriental Journal of Chemistry [orientjchem.org]

- 10. Optimization of supercritical fluid extraction of essential oils and fatty acids from flixweed (Descurainia Sophia L.) seed using response surface methodology and central composite design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ajbasweb.com [ajbasweb.com]

- 12. agilent.com [agilent.com]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. ojs.uklo.edu.mk [ojs.uklo.edu.mk]

- 16. Comparison between Eugenol in Essential Oil from Cinnamon Leaves (Cinnamomum verum) and Clove (Eugenia caryophyllata) Extracted by Soxhlet Extraction | Progress in Engineering Application and Technology [publisher.uthm.edu.my]

- 17. researchgate.net [researchgate.net]

- 18. lakeland.edu [lakeland.edu]

- 19. scitepress.org [scitepress.org]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 25. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Eugenyl Acetate: A Comprehensive Technical Guide to its Biological Activities and Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eugenyl acetate, a phenylpropanoid compound and the acetylated derivative of eugenol, is a significant component of various essential oils, notably from cloves. While structurally similar to eugenol, the addition of an acetyl group modifies its physicochemical properties, influencing its biological activities. This technical guide provides an in-depth analysis of the multifaceted biological and pharmacological effects of this compound. It consolidates current scientific knowledge on its anti-inflammatory, antioxidant, antimicrobial, analgesic, and anticancer properties. Detailed experimental protocols for evaluating these activities are provided, alongside a comprehensive summary of quantitative data to facilitate comparative analysis. Furthermore, this guide elucidates the molecular mechanisms underlying this compound's effects, with a focus on key signaling pathways, visualized through detailed diagrams to support further research and drug development endeavors.

Introduction

This compound, chemically known as 4-allyl-2-methoxyphenyl acetate, is a naturally occurring ester that contributes to the aromatic profile of several plants, including cloves (Syzygium aromaticum)[1][2]. It is structurally characterized by a benzene ring substituted with a methoxy group, an allyl group, and an acetate ester group. The presence of the acetyl group distinguishes it from its precursor, eugenol, leading to altered polarity and bioavailability, which in turn can modulate its biological efficacy. This document serves as a technical resource for researchers, providing a detailed examination of the biological activities of this compound, the experimental methodologies used to elucidate these effects, and the underlying molecular mechanisms.

Biological Activities and Effects

This compound exhibits a broad spectrum of pharmacological activities, making it a compound of significant interest for therapeutic applications. The following sections detail its primary biological effects, supported by quantitative data and experimental methodologies.

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory properties. It has been shown to modulate the immune response by affecting macrophage function and cytokine production[3].

| Parameter | Cell Line/Model | Concentration/Dose | Observed Effect | Reference |

| Macrophage Oxidative Burst (NBT assay) | Murine Macrophages | 10 µg/mL | ~124% stimulation (SI 2.2) | [3] |

| Lysosomal Enzyme Activity | Murine Macrophages | 1-1000 µg/mL | ~30% reduction (SI 0.7) | [3] |

| Pro-inflammatory Cytokine Inhibition (TNF-α, IL-6) | Macrophage Cells | 0.01%, 0.1%, 1% | Significant inhibition of TNF-α and IL-6 production | [4] |

| Inhibition of Prostaglandin Formation | In vitro assay | Not Specified | Inhibition of COX-2 enzyme | [5] |

This protocol is based on the methodology described for evaluating the effect of this compound on murine macrophage function[3].

-

Cell Culture: Murine peritoneal macrophages are harvested and cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics. Cells are seeded in 96-well plates at a density of 1x10^5 cells/well.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are treated with these concentrations for 24 hours.

-

Nitroblue Tetrazolium (NBT) Dye Reduction Assay (Oxidative Burst):

-

After treatment, macrophages are incubated with zymosan A (5x10^6 particles/well) and 1.5 mg/mL of NBT dye.

-

The plate is incubated for a specified period, and the reaction is stopped.

-

The formazan produced is dissolved, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The stimulation index (SI) is calculated as the ratio of the optical density (OD) of the sample to the control.

-

-

Lysosomal Enzyme Activity Assay (Acid Phosphatase):

-

Following treatment, the medium is removed, and a solution containing 0.1% Triton X-100, 10 mM p-nitrophenyl phosphate (p-NPP), and 0.1 M citrate buffer (pH 5.0) is added.

-

After a 30-minute incubation, the reaction is stopped with a borate buffer.

-

The absorbance is measured at 405 nm.

-

Antioxidant Activity

This compound possesses significant antioxidant properties, which are often evaluated by its ability to scavenge free radicals[6][7][8].

| Assay | Method | Result | Reference |

| DPPH Radical Scavenging | Spectrophotometry | High antioxidant potential, particularly after esterification of clove oil. | [6][7][8] |

| Anisidine Value and Total Polar Compounds in Canola Oil | Frying Temperature Test | More effective than eugenol in reducing oxidation. | [8][9] |

This protocol is a standard method for assessing the antioxidant capacity of a compound[10][11][12][13].

-

Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol or ethanol. This is then diluted to a working solution with an absorbance of approximately 1.0 at 517 nm.

-

Sample Preparation: this compound is dissolved in a suitable solvent and prepared in a range of concentrations.

-

Reaction Mixture: A fixed volume of the DPPH working solution is mixed with various concentrations of the this compound solution. A control containing only the solvent and DPPH is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Antimicrobial Activity

This compound has been shown to be effective against a range of pathogenic bacteria and fungi[14][15][16][17].

| Organism | Assay | MIC (µg/mL) | Reference |

| Pathogenic Bacteria (various isolates) | Microdilution | 25-100 | [8][16] |

| Gram-positive and Gram-negative bacteria | Microdilution | Varies | [2][17][18] |

| Helicobacter pylori | Microdilution | Not specified for this compound, but derivatives tested. | [15] |

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent[1][8].

-

Microorganism Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Compound Dilution: A serial two-fold dilution of this compound is prepared in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Analgesic Effects

This compound has demonstrated analgesic properties in various preclinical models of pain[14][19].

| Pain Model | Administration Route | ID₅₀ (mg/kg) [95% CI] | Max Inhibition (%) | Reference |

| Acetic Acid-Induced Writhing (mice) | Oral (p.o.) | 51.3 [23.5-111.9] | 82 ± 10 | [14][19] |

| Acetic Acid-Induced Writhing (mice) | Intraperitoneal (i.p.) | 50.2 [38.4-65.6] | 90 ± 6 | [14][19] |

This is a common method for evaluating peripheral analgesic activity[20][21][22][23].

-

Animal Model: Male Swiss albino mice are typically used.

-

Compound Administration: this compound is administered orally or intraperitoneally at various doses. A control group receives the vehicle.

-

Induction of Writhing: After a specific period (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce writhing (abdominal constrictions).

-

Observation: The number of writhes is counted for a defined period (e.g., 20-30 minutes) following the acetic acid injection.

-

Data Analysis: The percentage of inhibition of writhing is calculated for each dose group compared to the control group. The ID₅₀ (the dose that produces 50% inhibition) can be determined by regression analysis.

Anticancer Activity

This compound has been reported to possess anticancer properties, including the ability to inhibit cancer cell proliferation and induce apoptosis[14][19].

| Cell Line | Assay | IC₅₀ | Observed Effect | Reference |

| Mouse RAW264.7 cells | MTT assay | Not specified | Cytotoxic at higher concentrations | [14] |

| Chemically induced skin cancer (mouse model) | In vivo | 15% v/v topical application | Increased expression of p53 and p21, and apoptosis | [14][19] |

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation[16][24][25][26].

-

Cell Culture: Cancer cells are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent).

-

Absorbance Measurement: The absorbance is measured at a wavelength of around 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Molecular Mechanisms and Signaling Pathways

The biological activities of this compound are underpinned by its interaction with various molecular targets and modulation of key signaling pathways. While some mechanisms are directly demonstrated for this compound, others are inferred from studies on its closely related precursor, eugenol.

Inhibition of NF-κB Signaling

A key mechanism underlying the anti-inflammatory and anticancer effects of this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway[14][19]. NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes. This compound has been shown to inhibit this pathway, thereby downregulating the expression of pro-inflammatory cytokines and pro-survival proteins[14][19][27][28][29][30][31].

Modulation of p53 and p21 Signaling

This compound has been observed to enhance the expression of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21 (WAF1)[14][19]. The p53 protein plays a critical role in cell cycle arrest, DNA repair, and apoptosis in response to cellular stress, such as DNA damage. p21 is a key downstream target of p53 and acts to halt the cell cycle, allowing time for DNA repair or, if the damage is too severe, initiating apoptosis. The upregulation of p53 and p21 by this compound contributes to its anticancer activity by preventing the proliferation of cells with damaged DNA[3][7][14][32][33].

Summary and Future Directions

This compound is a promising natural compound with a diverse range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, analgesic, and anticancer effects. Its mechanisms of action appear to involve the modulation of key cellular signaling pathways such as NF-κB and p53. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate its therapeutic potential.

Future research should focus on several key areas:

-

Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion of this compound to optimize its delivery and efficacy.

-

In Vivo Efficacy and Safety: While some in vivo data exists, more extensive studies in relevant animal models are required to confirm its therapeutic effects and establish a comprehensive safety profile.

-

Synergistic Effects: Investigating the potential synergistic effects of this compound with other therapeutic agents could lead to the development of more effective combination therapies.

-

Clinical Trials: Ultimately, well-designed clinical trials are necessary to translate the promising preclinical findings into tangible clinical benefits.

By continuing to explore the biological activities and molecular mechanisms of this compound, the scientific community can unlock its full potential for the development of novel therapeutics for a variety of diseases.

References

- 1. scribd.com [scribd.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 6. thaiscience.info [thaiscience.info]

- 7. Eugenol triggers apoptosis in breast cancer cells through E2F1/survivin down-regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 11. updatepublishing.com [updatepublishing.com]

- 12. mdpi.com [mdpi.com]

- 13. acmeresearchlabs.in [acmeresearchlabs.in]

- 14. Antiproliferative and Molecular Mechanism of Eugenol-Induced Apoptosis in Cancer Cells [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Antimicrobial and antioxidant activities of clove essential oil and this compound produced by enzymatic esterification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. medchemexpress.com [medchemexpress.com]

- 20. ajol.info [ajol.info]

- 21. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. m.youtube.com [m.youtube.com]

- 23. rjptsimlab.com [rjptsimlab.com]

- 24. texaschildrens.org [texaschildrens.org]

- 25. benchchem.com [benchchem.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Eugenol inhibits cell proliferation via NF-κB suppression in a rat model of gastric carcinogenesis induced by MNNG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Eugenol modulates the NOD1-NF-κB signaling pathway via targeting NF-κB protein in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Eugenol: A Potential Modulator of Human Platelet Activation and Mouse Mesenteric Vascular Thrombosis via an Innovative cPLA2-NF-κB Signaling Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Eugenol-Induced Autophagy and Apoptosis in Breast Cancer Cells via PI3K/AKT/FOXO3a Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

Spectroscopic Profile of Eugenyl Acetate: A Technical Guide

Introduction

Eugenyl acetate (C₁₂H₁₄O₃) is a phenylpropanoid, specifically an ester of eugenol and acetic acid. It is a naturally occurring compound found in various essential oils, most notably in clove oil, and is widely used in the flavor, fragrance, and pharmaceutical industries for its characteristic sweet, spicy, and clove-like aroma. A thorough understanding of its spectroscopic properties is essential for its identification, quantification, and quality control. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, complete with experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of this compound are key to its structural elucidation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides information about the different types of protons and their connectivity within the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.93 | d | 1H | Ar-H |

| 6.81 | dd | 1H | Ar-H |

| 6.78 | d | 1H | Ar-H |

| 5.95 | m | 1H | -CH=CH₂ |

| 5.10 | m | 2H | -CH=CH ₂ |

| 3.79 | s | 3H | -OCH₃ |

| 3.35 | d | 2H | Ar-CH₂- |

| 2.29 | s | 3H | -C(O)CH₃ |

Experimental Protocol: ¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE I 400 Fourier transform spectrometer, operating at 400.13 MHz for ¹H.[1] The sample was dissolved in deuterated chloroform (CDCl₃), and the chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound reveals the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 169.1 | C=O (ester) |

| 151.1 | Ar-C |

| 138.3 | Ar-C |

| 137.4 | Ar-C |

| 136.9 | -CH= CH₂ |

| 122.9 | Ar-C |

| 120.2 | Ar-C |

| 116.2 | -CH=C H₂ |

| 112.4 | Ar-C |

| 55.8 | -OCH₃ |

| 39.8 | Ar-CH₂- |

| 20.7 | -C(O)CH₃ |

Experimental Protocol: The ¹³C NMR spectra were recorded on a Bruker AVANCE I 400 Fourier transform spectrometer at a frequency of 100.62 MHz.[1] The sample was dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in ppm relative to the solvent signal.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3077 | Medium | =C-H stretch (aromatic and vinyl) |

| 2979, 2938 | Medium | C-H stretch (aliphatic) |

| 1765 | Strong | C=O stretch (ester) |

| 1638 | Medium | C=C stretch (alkene) |

| 1605, 1513 | Strong | C=C stretch (aromatic) |

| 1369 | Medium | C-H bend (methyl) |

| 1265, 1198, 1126 | Strong | C-O stretch (ester and ether) |

| 1034 | Strong | =C-O-C stretch (ether) |

| 914 | Strong | =C-H bend (out-of-plane) |

Experimental Protocol: The FT-IR spectrum of this compound can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.[2][3][4] The data is typically collected in the range of 4000-400 cm⁻¹. Alternatively, the spectrum can be recorded from a neat sample as a capillary film between salt plates.[5]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 206 | 40 | [M]⁺ (Molecular ion) |

| 164 | 100 | [M - CH₂=C=O]⁺ |

| 149 | 30 | [M - CH₂=C=O - CH₃]⁺ |

| 133 | 15 | |

| 121 | 10 | |

| 103 | 15 | |

| 91 | 20 | |

| 77 | 15 | |

| 43 | 25 | [CH₃C≡O]⁺ |

Experimental Protocol: The mass spectrum was obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI).[5] Data for this compound was acquired by gas chromatography-mass spectrometry (GC-MS) and used as a reference value for ATR-FTIR calibration.[2][3][4]

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Molecular Structure of this compound

This diagram shows the molecular structure of this compound with key functional groups highlighted, which correspond to the signals observed in the various spectra.

Caption: Molecular structure of this compound.

References

- 1. rsc.org [rsc.org]

- 2. A robust method for simultaneous quantification of eugenol, this compound, and β-caryophyllene in clove essential oil by vibrational spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. a-robust-method-for-simultaneous-quantification-of-eugenol-eugenyl-acetate-and-caryophyllene-in-clove-essential-oil-by-vibrational-spectroscopy - Ask this paper | Bohrium [bohrium.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C12H14O3 | CID 7136 - PubChem [pubchem.ncbi.nlm.nih.gov]

biosynthesis pathway of eugenyl acetate in cloves

An In-depth Technical Guide on the Biosynthesis Pathway of Eugenyl Acetate in Cloves

Executive Summary

This compound is a significant contributor to the aromatic and medicinal properties of cloves (Syzygium aromaticum). Its biosynthesis is a multi-step enzymatic process that originates from the general phenylpropanoid pathway. The core pathway involves the conversion of L-phenylalanine through a series of intermediates to produce eugenol, which is then acetylated to form this compound. This final conversion is catalyzed by an alcohol acyltransferase (AAT). Recent genomic and transcriptomic studies on S. aromaticum have elucidated the key genes and their expression patterns, correlating them with the accumulation of eugenol and this compound in different plant tissues, particularly in young leaves and buds. This guide provides a detailed overview of the biosynthetic pathway, presents quantitative data on metabolite accumulation, outlines key experimental protocols for its study, and visualizes the core processes.

The Biosynthesis of Eugenol: The Precursor to this compound

The journey to this compound begins with the synthesis of its direct precursor, eugenol. This process is an extension of the well-established phenylpropanoid pathway, which is responsible for producing a wide variety of secondary metabolites in plants.

The pathway initiates with the amino acid L-phenylalanine . A series of enzymatic reactions, detailed below, converts it into coniferyl alcohol, a key intermediate.

-

Phenylalanine Ammonia Lyase (PAL) : Deaminates L-phenylalanine to form cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H) : Hydroxylates cinnamic acid to produce p-coumaric acid.

-

p-Coumarate 3-hydroxylase (C3H) : Adds a second hydroxyl group to yield caffeic acid.

-

Caffeic acid 3-O-methyltransferase (COMT) : Methylates caffeic acid to form ferulic acid.

-

4-Coumarate-CoA ligase (4CL) : Activates ferulic acid by adding a Coenzyme A (CoA) molecule, resulting in feruloyl-CoA.

-

Cinnamoyl-CoA Reductase (CCR) : Reduces feruloyl-CoA to coniferaldehyde.

-

Cinnamyl Alcohol Dehydrogenase (CAD) : Reduces coniferaldehyde to produce coniferyl alcohol .[1]

From coniferyl alcohol, the pathway proceeds to eugenol via the action of Eugenol Synthase (EGS) .[1] This critical step establishes the characteristic allylphenol structure of eugenol.

Final Acetylation Step: Eugenol to this compound

The terminal step in the biosynthesis is the acetylation of eugenol. This reaction is catalyzed by an Alcohol Acyltransferase (AAT) , which transfers an acetyl group from a donor molecule (typically acetyl-CoA) to the hydroxyl group of eugenol.

Eugenol + Acetyl-CoA → this compound + CoA

Genomic studies of Syzygium aromaticum have identified several putative AAT genes. The expression of a specific subset of these genes shows a strong positive correlation with the concentration of this compound and a negative correlation with eugenol concentration in plant tissues.[2] This indicates that the conversion of eugenol to this compound is a highly regulated process, particularly active in the younger tissues of the plant.[2][3]

Caption: Biosynthesis pathway of this compound from L-phenylalanine.

Quantitative Data

The concentrations of eugenol and this compound vary significantly across different tissues and developmental stages of the clove plant. This variation is linked to the differential expression of biosynthesis genes.

Table 1: Metabolite Concentrations in Clove Tissues

This table summarizes the concentrations of key phenylpropenes in various leaf and bud tissues of S. aromaticum. Concentrations are expressed in mg/g of fresh weight (FW).

| Tissue Stage | Eugenol (mg/g FW) | This compound (mg/g FW) |

| Young Leaves I | 10.3 ± 1.1 | 43.1 ± 1.9 |

| Expanded Young Leaves II | 11.5 ± 0.6 | 34.3 ± 1.2 |

| Expanded Pale Green Leaves | 29.7 ± 1.0 | 1.8 ± 0.2 |

| Mature Leaves | 28.2 ± 1.1 | 0.05 ± 0.01 |

| Young Buds | 8.3 ± 0.3 | 21.5 ± 0.8 |

| Green Buds | 11.6 ± 0.3 | 19.9 ± 0.7 |

| Pink Buds | 15.1 ± 0.5 | 14.6 ± 0.6 |

| Initial Fruiting Buds | 18.5 ± 0.6 | 9.8 ± 0.4 |

| Fruiting Buds | 21.3 ± 0.7 | 7.2 ± 0.3 |

Data sourced from the transcriptomic and metabolomic analysis of Syzygium aromaticum.[2]

Table 2: Gene Expression Correlation

The expression of nine putative Alcohol Acyltransferase (AAT) genes was found to be positively correlated with this compound concentration. Two of these also showed a negative correlation with eugenol concentration, strongly suggesting their role in its conversion.

| Gene ID | Correlation with this compound | Correlation with Eugenol |

| AAT-24 | Positive | Negative |

| AAT-25 | Positive | Negative |

Data reflects correlational analysis between gene expression and metabolite concentration.[2]

Key Experimental Protocols

Investigating the this compound biosynthesis pathway involves a combination of metabolomic, transcriptomic, and enzymatic analyses.

Caption: A typical workflow for identifying genes in the biosynthesis pathway.

Protocol for Metabolite Extraction and Quantification

This protocol outlines a general method for analyzing eugenol and this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Homogenization : Flash-freeze approximately 100 mg of clove tissue (e.g., young leaves) in liquid nitrogen and grind to a fine powder.

-

Extraction : Add 1 mL of a suitable organic solvent (e.g., chloroform or ethyl acetate) to the powdered tissue.[4][5] Vortex thoroughly for 1 minute.

-

Sonication : Sonicate the mixture for 15 minutes in a water bath to ensure complete extraction.

-

Centrifugation : Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Sample Preparation : Transfer the supernatant to a new vial. For GC-MS analysis, an internal standard should be added for accurate quantification. The sample may be concentrated under a gentle stream of nitrogen if necessary.

-

GC-MS Analysis :

-

Injector : 250°C, splitless mode.

-

Column : A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is typically used.

-

Oven Program : Start at 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 5°C/min, and hold for 5 minutes.

-

Carrier Gas : Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer : Operate in electron ionization (EI) mode at 70 eV, scanning from m/z 40 to 400.

-

-

Quantification : Identify eugenol and this compound based on their retention times and mass spectra compared to pure standards.[5] Quantify using a calibration curve generated from the standards.

Protocol for Gene Expression Analysis via RNA-Seq

This protocol provides an overview of identifying differentially expressed genes.

-

RNA Isolation : Extract total RNA from ~100 mg of ground clove tissue using a plant-specific RNA isolation kit, including a DNase treatment step to remove genomic DNA contamination.

-

Quality Control : Assess RNA integrity and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). High-quality samples (RIN > 7.0) are used for library preparation.

-

Library Preparation : Construct sequencing libraries from 1 µg of total RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA). This involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

-

Sequencing : Sequence the prepared libraries on a high-throughput platform (e.g., Illumina NovaSeq) to generate paired-end reads.

-

Data Analysis :

-

Perform quality control on raw reads (e.g., using FastQC) and trim adapters/low-quality bases.

-

Align reads to the Syzygium aromaticum reference genome.[6]

-

Quantify gene expression by counting reads mapped to each gene.

-

Perform differential expression analysis between sample groups (e.g., young vs. mature leaves) to identify genes with significant changes in expression.

-

Correlate the expression levels of candidate genes (e.g., AATs) with metabolite concentrations obtained from GC-MS analysis.

-

Protocol for Putative Alcohol Acyltransferase (AAT) Enzyme Assay

This is a generalized protocol for measuring the activity of the AAT responsible for converting eugenol to this compound.

-

Protein Extraction : Homogenize fresh clove tissue in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 5 mM DTT, and protease inhibitors). Centrifuge to pellet cell debris and collect the supernatant containing crude protein extract.

-

Reaction Mixture : Prepare a reaction mixture in a microfuge tube containing:

-

50 µL of crude protein extract

-

100 mM Tris-HCl buffer (pH 7.5)

-

1 mM Eugenol (substrate)

-

1 mM Acetyl-CoA (acetyl donor)

-

Total volume adjusted to 200 µL.

-

-

Incubation : Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes). Stop the reaction by adding an equal volume of cold ethyl acetate and vortexing vigorously.

-

Product Extraction : Centrifuge to separate the phases and collect the upper ethyl acetate layer, which contains the this compound product.

-

Quantification : Analyze the ethyl acetate extract using the GC-MS protocol described in Section 4.1. Quantify the amount of this compound produced against a standard curve.

-

Activity Calculation : Enzyme activity can be expressed as picomoles of product formed per minute per milligram of protein (pkat/mg protein). Total protein concentration in the extract is determined using a standard method like the Bradford assay.

Conclusion

The biosynthesis of this compound in cloves is a specialized branch of the phenylpropanoid pathway, culminating in the acetylation of eugenol by alcohol acyltransferases. The accumulation of this important aroma compound is developmentally regulated, with the highest concentrations and corresponding AAT gene expression found in young, developing tissues. The information provided in this guide, including the pathway, quantitative data, and detailed protocols, serves as a valuable resource for researchers aiming to further explore, and potentially manipulate, the production of this valuable natural product in Syzygium aromaticum and other plants.

References

- 1. researchgate.net [researchgate.net]

- 2. The clove (Syzygium aromaticum) genome provides insights into the eugenol biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jfse-ojs-tamu.tdl.org [jfse-ojs-tamu.tdl.org]

- 5. ecommons.luc.edu [ecommons.luc.edu]

- 6. The clove (Syzygium aromaticum) genome provides insights into the eugenol biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of Eugenyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eugenyl acetate, a phenylpropanoid and the acetate ester of eugenol, is a compound of significant interest in the pharmaceutical, flavor, and fragrance industries. Its therapeutic potential and sensory characteristics are intrinsically linked to its behavior in various solvents. Understanding the solubility of this compound is paramount for its effective formulation, delivery, and application in diverse scientific and commercial contexts. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common laboratory solvents, details established methodologies for solubility determination, and presents a visual workflow for these experimental protocols.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility characteristics.

| Property | Value |

| Molecular Formula | C₁₂H₁₄O₃ |

| Molecular Weight | 206.24 g/mol |

| Appearance | Colorless to pale yellow liquid or solid (melts near room temperature) |

| Melting Point | 26-31 °C |

| Boiling Point | 281-286 °C |

| Density | Approximately 1.079 g/mL at 25 °C |

Solubility of this compound in Various Solvents

The solubility of a compound is a critical parameter that dictates its utility in various applications. The following table summarizes the available quantitative and qualitative solubility data for this compound in a selection of common solvents.

| Solvent | Chemical Formula | Type | Solubility | Temperature (°C) |

| Water | H₂O | Polar Protic | 407 mg/L[1][2] | 20 |

| Ethanol | C₂H₅OH | Polar Protic | Soluble[1][3][4] | Not Specified |

| Methanol | CH₃OH | Polar Protic | Slightly Soluble[2] | Not Specified |

| Acetone | C₃H₆O | Polar Aprotic | Likely to be Soluble[5] | Not Specified |

| Chloroform | CHCl₃ | Nonpolar | Sparingly Soluble[2] | Not Specified |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 50 mg/mL[6] | Not Specified |

| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Soluble[3][4][7] | Not Specified |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Slightly Soluble[2] | Not Specified |

| Fixed Oils | N/A | Nonpolar | Soluble[3][4][7] | Not Specified |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound. This method is applicable for measuring the solubility of this compound in various solvents.

4.1. Principle

An excess amount of the solid solute (this compound) is added to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the solvent is saturated with the solute. The concentration of the solute in the saturated solution is then determined analytically.

4.2. Materials and Equipment

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Volumetric flasks

-

Screw-cap vials or flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Constant temperature bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

4.3. Procedure

-

Preparation of the Solvent: Ensure the solvent is of high purity and degassed if necessary.

-

Addition of Solute: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a vial containing a known volume of the solvent.

-

Equilibration: Tightly seal the vials and place them in a constant temperature bath on an orbital shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The optimal equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient period (e.g., 24 hours) to allow the excess solid to sediment.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. To remove any undissolved microparticles, filter the aliquot through a syringe filter into a clean vial.

-

Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The results are typically expressed in units such as g/L, mg/mL, or mol/L.

4.4. Method Validation

To ensure the accuracy and reliability of the results, the analytical method used for quantification should be validated for linearity, accuracy, precision, and specificity according to standard guidelines.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

References

- 1. oecd.org [oecd.org]

- 2. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. scribd.com [scribd.com]

- 7. oecd.org [oecd.org]

An In-Depth Technical Guide on the Stability and Degradation Profile of Eugenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation profile of eugenyl acetate. Due to a lack of extensive direct quantitative stability studies on this compound in publicly available literature, this guide synthesizes information from its known chemical properties, data on structurally related compounds, and established principles of drug stability testing as outlined by the International Council for Harmonisation (ICH).

Introduction to this compound

This compound (4-allyl-2-methoxyphenyl acetate) is an ester of eugenol, a naturally occurring phenolic compound found in high concentrations in clove oil. It is synthesized by the esterification of eugenol with acetic acid or its anhydride[1]. This compound is utilized in the flavor, fragrance, and pharmaceutical industries for its mild, sweet, and spicy aroma. The acetylation of eugenol to this compound is often performed to enhance its stability against light and high temperatures[2].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₄O₃ | [3] |

| Molecular Weight | 206.24 g/mol | [3] |

| Appearance | Colorless liquid that solidifies at room temperature | [3] |

| Melting Point | 25 °C | [3] |

| Boiling Point | 284 °C | [3] |

| Flash Point | 110 °C | [3] |

| Solubility | Insoluble in water; Soluble in ethanol and ether | General chemical knowledge |

| Stability | Generally stable; incompatible with strong oxidizing agents and unstable in alkali. May form acetic acid over time. | [4][5][6] |

Predicted Degradation Pathways

Based on its chemical structure—a phenolic ester with an allyl group—this compound is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and photolysis. The presence of a benzenic cycle may also lead to coloration over time[1].

Hydrolytic Degradation

Ester hydrolysis is a major anticipated degradation pathway for this compound, particularly under acidic or basic conditions, yielding eugenol and acetic acid. This reaction is expected to be catalyzed by both acid and base. The hydrolysis of its isomer, isothis compound, is known to occur readily in the skin to produce isoeugenol[7]. Furthermore, rapid and complete hydrolysis of this compound by hepatic microsomes has been demonstrated, highlighting the lability of the ester linkage[8].

Oxidative Degradation

The allyl group and the electron-rich aromatic ring in this compound are potential sites for oxidation. While one study indicated that this compound was unreactive to enzymatic oxidation by lignin peroxidase, it is generally incompatible with strong oxidizing agents[5][6]. Oxidation could potentially lead to the formation of epoxides, aldehydes, or further degradation products.

Photolytic Degradation

Although acetylation of eugenol is intended to improve stability against light, prolonged exposure to UV or visible light may still induce degradation. The aromatic ring can absorb light, leading to the formation of reactive species and subsequent degradation products. A safety assessment based on UV/Vis absorption spectra suggests that this compound would not be expected to present a concern for phototoxicity or photoallergenicity[8].

Thermal Degradation

This compound is considered more thermally stable than its precursor, eugenol. However, at elevated temperatures, thermal decomposition can occur. Encapsulation of this compound has been shown to improve its thermal stability[9].

The predicted degradation pathways are illustrated in the following diagram:

Caption: Predicted degradation pathways of this compound.

Proposed Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop and validate stability-indicating analytical methods[10][11]. The following are proposed protocols for conducting forced degradation studies on this compound, based on ICH guidelines and literature on similar compounds.

General Preparation

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent, such as methanol or acetonitrile. A control sample, protected from stress conditions, should be analyzed alongside the stressed samples. The target degradation is typically 5-20% to ensure that primary degradation products are formed without excessive secondary degradation[12].

Hydrolytic Degradation

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Samples should be withdrawn at various time points, neutralized with an equivalent amount of 0.1 M NaOH, and diluted for analysis.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at room temperature (25°C) for a specified period (e.g., 1, 2, 4, 8 hours), as base-catalyzed hydrolysis is generally faster. Samples should be withdrawn, neutralized with 0.1 M HCl, and diluted for analysis.

-

Neutral Hydrolysis: Mix the stock solution with an equal volume of purified water. Store at 60°C for an extended period (e.g., up to 7 days).

Oxidative Degradation

Mix the stock solution with an equal volume of a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Store at room temperature for a specified period (e.g., 24 hours), protected from light.

Photolytic Degradation

Expose the stock solution in a photostable, transparent container to a light source according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A dark control sample should be stored under the same conditions to differentiate between photolytic and thermal degradation.

Thermal Degradation

-

Solid State: Store the solid this compound at elevated temperatures (e.g., 60°C, 80°C) for a specified period.

-

Solution State: Store the stock solution at an elevated temperature (e.g., 60°C), protected from light.

Analytical Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated to separate this compound from its potential degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for the identification of unknown degradants.

A general workflow for a forced degradation study is depicted below:

Caption: General workflow for a forced degradation study.

Summary of Expected Degradation Profile

Based on the chemical nature of this compound and data from analogous compounds, a summary of the expected stability and degradation profile is presented in Table 2. It is important to note that this table is predictive and requires confirmation through experimental studies.

| Stress Condition | Expected Stability | Primary Degradation Product(s) |

| Acidic Hydrolysis | Moderate degradation | Eugenol, Acetic Acid |

| Basic Hydrolysis | Rapid degradation | Eugenol, Acetic Acid |

| **Oxidation (H₂O₂) ** | Potential for degradation | Oxidized derivatives (e.g., epoxides, aldehydes) |

| Photolysis | Relatively stable, but degradation possible with prolonged exposure | Photodegradation products |

| Thermal | Generally stable at moderate temperatures | Thermal decomposition products |

Conclusion and Recommendations

This compound is a generally stable compound, with its primary susceptibility to degradation being hydrolysis, especially under alkaline conditions. Oxidation and photolysis are also potential degradation pathways that warrant investigation. To fully characterize its stability profile and to support its use in pharmaceutical and other regulated products, comprehensive forced degradation studies are necessary.

It is recommended that the proposed experimental protocols be carried out to generate quantitative data on the degradation kinetics and to identify the resulting degradation products. This will enable the development and validation of robust, stability-indicating analytical methods, ensuring the quality, safety, and efficacy of products containing this compound throughout their shelf life. Standard storage recommendations include keeping this compound in tightly sealed containers in a cool, dry place, protected from light and air[13].

References

- 1. ScenTree - this compound (CAS N° 93-28-7) [scentree.co]

- 2. ACP - Optical and chemical properties and oxidative potential of aqueous-phase products from OH and 3Câ-initiated photooxidation of eugenol [acp.copernicus.org]

- 3. ScenTree - this compound (CAS N° 93-28-7) [scentree.co]

- 4. This compound, 93-28-7 [thegoodscentscompany.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. EUGENOL ACETATE | 93-28-7 [chemicalbook.com]

- 7. Isothis compound - CAS-Number 93-29-8 - Order from Chemodex [chemodex.com]

- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 9. researchgate.net [researchgate.net]

- 10. biomedres.us [biomedres.us]

- 11. pharmtech.com [pharmtech.com]

- 12. Safrole - Wikipedia [en.wikipedia.org]

- 13. directpcw.com [directpcw.com]

An In-depth Technical Guide on the Toxicological Profile of Eugenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary